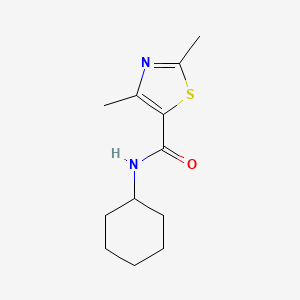![molecular formula C15H13Br2N3O3 B5970570 5-Bromo-N'-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B5970570.png)
5-Bromo-N'-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound with the molecular formula C15H14Br2N3O3. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of bromine atoms, an ethoxy group, and a hydroxyphenyl moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-3-ethoxy-2-hydroxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine atoms and the hydroxyphenyl moiety can enhance its binding affinity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide
- 5-Bromo-N’-{(E)-[3-(3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-benzofuran-2-carbohydrazide
- 6-Bromo-N’-[(4-hydroxy-3-nitrophenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide
Uniqueness
5-Bromo-N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-bromo-N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2N3O3/c1-2-23-13-5-11(16)3-9(14(13)21)7-19-20-15(22)10-4-12(17)8-18-6-10/h3-8,21H,2H2,1H3,(H,20,22)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIOKSRVAGWAFK-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NNC(=O)C2=CC(=CN=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC(=CN=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5970487.png)

![4-(benzyloxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B5970500.png)
![2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970508.png)
![2-{[(4-methoxybenzyl)amino]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5970509.png)
![1-[1-[3-(Trifluoromethyl)phenyl]propan-2-yl]piperidin-4-ol](/img/structure/B5970510.png)
![4'-methyl-2'-(4-methyl-1-piperazinyl)-2-{[3-(trifluoromethyl)phenyl]amino}-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5970532.png)
![N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B5970537.png)
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-(5-methylfuran-2-yl)-1,2,4-triazine](/img/structure/B5970542.png)
![2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B5970548.png)
![N-benzyl-N-methyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B5970550.png)
![N-ethyl-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B5970578.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-3-phenylpropanamide](/img/structure/B5970585.png)
![2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5970589.png)
